3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has been the focus of scientific research in recent years. This compound is known for its potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that play a role in the development and progression of various diseases. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to have various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune response. In addition, it has been reported to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid in lab experiments include its high purity, good yield, and potential therapeutic applications. However, there are also limitations to its use. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, it may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are many future directions for the study of 3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, it could be studied for its potential use as a tool compound to study the role of COX-2 and HDACs in various diseases. Finally, it could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of 3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through different methods. One of the most common methods is the reaction of 2-chloro-4-fluorobenzyl bromide with 3-amino-1H-pyrazole-4-carboxylic acid in the presence of a base. This method has been reported to yield a high purity product with a good yield.
properties
IUPAC Name |
3-amino-1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c12-9-3-7(13)2-1-6(9)4-16-5-8(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQNDMALJUQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid |
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